molecular formula C7H18ClNO3 B1617778 Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride CAS No. 7006-59-9

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride

Cat. No.: B1617778
CAS No.: 7006-59-9
M. Wt: 199.67 g/mol
InChI Key: AWIXEVVFAMAJBK-UHFFFAOYSA-M
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Description

Structural Analysis

Molecular Formula and Weight

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has the molecular formula C₇H₁₈ClNO₃ and a molar mass of 199.67 g/mol . The compound features a quaternary ammonium center bonded to two hydroxyethyl groups, a methyl group, and a chloride counterion. Its structural complexity arises from the presence of multiple hydroxyl groups, which influence its solubility and reactivity.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name is bis(2-hydroxyethyl)-methylazanium chloride , reflecting its cationic ammonium core and chloride anion. Common synonyms include:

  • Tris(beta-hydroxyethyl)methylammonium chloride
  • 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethan-1-aminium chloride
  • Methyltriethanolammonium chloride

These aliases highlight its functional groups and industrial applications in surfactants and fabric softeners.

2D and 3D Conformational Studies

The compound adopts a tetrahedral geometry around the central nitrogen atom, with hydroxyethyl groups extending outward. Computational studies using density functional theory (DFT) reveal intramolecular hydrogen bonding between hydroxyl groups and the chloride ion, stabilizing the structure. The 3D conformation also shows steric hindrance from the methyl group, limiting rotational freedom of the hydroxyethyl chains.

Physical and Chemical Properties

Solubility and Stability Profiles

The compound is highly soluble in water (>500 g/L at 20°C) due to its ionic nature and hydrophilic hydroxyl groups. However, solubility decreases in nonpolar solvents like hexane (<1 g/L). Stability studies indicate hygroscopicity, requiring storage in cool, dark environments to prevent decomposition. Thermal gravimetric analysis (TGA) shows decomposition onset at 180–190°C , accompanied by chloride ion release.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 400 MHz): δ 3.70–3.55 (m, 4H, –CH₂OH), 3.40–3.25 (m, 6H, N–CH₂–), 3.10 (s, 3H, N–CH₃).
  • ¹³C NMR (D₂O, 100 MHz): δ 60.2 (–CH₂OH), 58.4 (N–CH₂–), 53.1 (N–CH₃), 44.5 (quaternary N).

Infrared (IR) Spectroscopy:

  • Broad O–H stretch at 3300 cm⁻¹
  • C–N stretch at 1200 cm⁻¹
  • C–O stretch at 1050 cm⁻¹

Mass Spectrometry (MS):

  • Base peak at m/z 162 ([C₅H₁₂NO₂]⁺)
  • Fragment ions at m/z 104 ([C₃H₆NO]⁺) and m/z 60 ([CH₂OH]⁺)

Thermodynamic and Kinetic Properties

The compound exhibits an enthalpy of formation (ΔfH°) of −720 kJ/mol , calculated via computational methods. Kinetic studies in aqueous solutions reveal pseudo-first-order degradation at pH > 9, with a rate constant of 2.3 × 10⁻³ s⁻¹ at 25°C. Hydrolysis occurs via nucleophilic attack by water on the ammonium center, yielding diethanolamine and methyl chloride as byproducts.

Properties

IUPAC Name

tris(2-hydroxyethyl)-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3.ClH/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIXEVVFAMAJBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052787
Record name 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium chloride
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Molecular Weight

199.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7006-59-9
Record name Tris(2-hydroxyethyl)methylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7006-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, methyltris(2-hydroxyethyl)-, chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium chloride
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1)
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Preparation Methods

Starting Materials

Stepwise Synthesis Process

Step Process Description Reaction Conditions Notes
1. Esterification Triethanolamine reacts with fatty acids (C16-C18) to form triethanolamine esters Heating under reflux, typically 150-220°C, with removal of water formed Molar ratio controlled to achieve bis-ester formation
2. Quaternization The esterified triethanolamine is reacted with methylating agent (e.g., dimethyl sulfate) Mild heating (40-80°C), in a suitable solvent or neat Methylation of the nitrogen atom to form quaternary ammonium salt
3. Salt Formation Neutralization or ion exchange to form chloride salt Addition of hydrochloric acid or chloride source Ensures product is in chloride form for stability and application

Reaction Mechanism Insights

  • Esterification proceeds via nucleophilic attack of hydroxyl groups on fatty acid carbonyl carbons, catalyzed by acid or heat.
  • Quaternization involves nucleophilic substitution on the nitrogen atom of the tertiary amine by methyl electrophiles.
  • The final chloride salt is formed by ionic association of the quaternary ammonium cation with chloride anions.

Research Findings and Data on Preparation

A comprehensive assessment by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) provides detailed chemical identity and synthesis data for this compound and its analogues. It confirms the use of triethanolamine esters of C16-C18 fatty acids, quaternized with methyl sulfate agents, and subsequently converted to chloride salts for commercial use in fabric softeners and personal care products.

Comparative Analysis of Preparation Methods

Aspect Esterification Quaternization Salt Formation
Purpose Introduce fatty acid esters Convert tertiary amine to quaternary ammonium Form stable chloride salt
Reagents Triethanolamine, fatty acids Dimethyl sulfate or methyl chloride Hydrochloric acid or chloride salts
Conditions High temperature, removal of water Mild heating, controlled environment Ambient to mild heating
Product Triethanolamine bis-ester Quaternary ammonium intermediate Ethanaminium chloride salt

Notes on Purity and Yield

  • The purity of starting fatty acids and triethanolamine affects the esterification yield.
  • Quaternization efficiency depends on methylating agent purity and reaction time.
  • Chloride salt formation ensures product stability and solubility in water.
  • Industrial processes optimize molar ratios and reaction parameters to maximize yield and minimize by-products.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Esterification Temperature 150–220°C Controlled to avoid degradation
Molar Ratio (Fatty Acid:TEA) ~2:1 To favor bis-ester formation
Quaternization Temperature 40–80°C Prevents side reactions
Methylating Agent Dimethyl sulfate or methyl chloride High reactivity, toxic, requires careful handling
Salt Formation Addition of HCl or chloride salts Final product form

This detailed synthesis approach aligns with industrial practices for preparing Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride, ensuring the compound's efficacy as a fabric softener and surfactant ingredient with controlled physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

Scientific Research Applications

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is extensively utilized in research settings due to its surfactant properties and ability to enhance the solubility of various compounds.

Surfactant Properties

Choline chloride acts as a surfactant in various chemical processes, facilitating the mixing of immiscible liquids. Its role as a surfactant is particularly beneficial in:

  • Emulsification : Enhancing the stability of emulsions in pharmaceutical formulations.
  • Solubilization : Improving the solubility of hydrophobic drugs in aqueous environments.

Biological Studies

Research has demonstrated that this compound can enhance the absorption of other compounds through biological membranes, making it valuable in drug delivery systems.

  • Case Study : A study indicated that choline chloride improved the bioavailability of certain therapeutic agents by modifying the permeability of cell membranes .

Applications in Cosmetics

This compound is widely used in cosmetic formulations due to its moisturizing and conditioning properties.

Moisturizing Agent

It is commonly included in hair and skin care products to provide hydration and improve texture.

  • Example Products : Conditioners and lotions often feature choline chloride for its ability to retain moisture.

Skin Conditioning

Its application extends to products aimed at improving skin health by enhancing moisture retention and reducing irritation.

Food Industry Applications

Choline chloride serves as a food additive and nutritional supplement, recognized for its role in animal nutrition.

Nutritional Supplement

It is essential for liver function and fat metabolism in both humans and animals.

  • Usage : Added to animal feed to promote growth and improve overall health .

Food Processing

In food processing, it acts as an emulsifier and stabilizer, enhancing the texture and shelf life of products.

Pharmaceutical Applications

The compound's properties make it a candidate for various pharmaceutical applications.

Drug Formulation

Choline chloride is utilized in drug formulations to enhance solubility and stability.

  • Research Findings : Studies have shown that incorporating choline chloride into formulations can significantly improve drug release profiles .

Toxicological Studies

Toxicological assessments have indicated that choline chloride does not present significant risks when used appropriately in formulations, making it a safe choice for pharmaceutical applications .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different components in a solution. It also acts as a pH balancer, maintaining the desired pH levels in various formulations. The molecular targets include cell membranes and proteins, where it can alter their properties and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DHEMA (N,N-Bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride)

  • Molecular Formula: C₁₇H₃₈ClNO₃
  • Molecular Weight : 340.95 g/mol
  • Key Differences :
    • Contains a dodecyl chain (C12 alkyl group) instead of a 2-hydroxyethyl substituent.
    • The long alkyl chain increases hydrophobicity, enhancing surfactant strength but reducing water solubility compared to the target compound.
  • Applications : Widely used in decontamination formulations due to its balance of hydrophilicity and lipophilicity. Studies show its efficacy in neutralizing chemical and biological agents, though excess concentrations can lead to micelle formation and reduced activity ("empty micelle effect") .

Choline Chloride (Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride)

  • Molecular Formula: C₅H₁₄ClNO
  • Molecular Weight : 139.63 g/mol
  • Key Differences :
    • Replaces two hydroxyethyl groups with methyl groups , resulting in a simpler structure with higher hydrophilicity.
    • Lacks surfactant properties due to the absence of long alkyl chains.
  • Applications : Primarily used as a nutrient supplement in animal feed and in cosmetics for moisture retention. Its low toxicity and high solubility make it unsuitable for antimicrobial applications requiring surfactant activity .

HN2 Hydrochloride (Methylbis(2-chloroethyl)amine hydrochloride)

  • Molecular Formula : C₅H₁₂Cl₃N
  • Molecular Weight : 192.51 g/mol
  • Key Differences :
    • Contains chloroethyl groups instead of hydroxyethyl groups, making it a nitrogen mustard alkylating agent.
    • Highly reactive and toxic, with vesicant properties.
  • Applications: Historically used as a chemical warfare agent. Its mechanism involves DNA crosslinking, contrasting sharply with the non-toxic, surface-active role of the target compound .

[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium chloride

  • Molecular Formula: C₂₀H₄₄ClNO₄
  • Molecular Weight : 410.02 g/mol
  • Key Differences :
    • Features a dodecyloxypropyl backbone with an ether linkage, increasing molecular complexity and lipophilicity.
    • Acts as a stronger surfactant but with lower biodegradability compared to the target compound.
  • Applications : Used in heavy-duty cleaning agents and emulsifiers, where prolonged surfactant activity is required .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride C₈H₁₉ClNO₃ 212.69 Quaternary ammonium, two hydroxyethyl, methyl, chloride Surfactant, Antimicrobial
DHEMA C₁₇H₃₈ClNO₃ 340.95 Quaternary ammonium, dodecyl, two hydroxyethyl, methyl, chloride Decontamination, Surfactant
Choline chloride C₅H₁₄ClNO 139.63 Quaternary ammonium, hydroxyethyl, trimethyl, chloride Nutrient, Cosmetics
HN2 hydrochloride C₅H₁₂Cl₃N 192.51 Tertiary amine, two chloroethyl, methyl, hydrochloride Alkylating agent
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium chloride C₂₀H₄₄ClNO₄ 410.02 Quaternary ammonium, dodecyloxypropyl, two hydroxyethyl, methyl, chloride Heavy-duty surfactants

Biological Activity

Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride, commonly referred to as bis(2-hydroxyethyl)dimethylammonium chloride, is a quaternary ammonium compound with various applications in biological and industrial settings. This article explores its biological activity, including toxicity, genotoxicity, and potential therapeutic uses, supported by data tables and case studies.

  • Molecular Formula : C6_6H16_{16}ClNO2_2
  • Molecular Weight : 169.65 g/mol
  • CAS Number : 38402-02-7
  • Appearance : Crystalline powder, white

1. Toxicity Studies

This compound has undergone various toxicity assessments:

  • Acute Oral Toxicity : In studies involving rats, the compound demonstrated an LD50 greater than 2000 mg/kg body weight (bw), indicating low toxicity .
  • Dermal and Eye Irritation : The compound was found to be slightly irritating to the skin and eyes in rabbit studies, but no significant sensitization was observed .
  • Repeat Dose Toxicity : A 28-day oral study indicated a No Observed Adverse Effect Level (NOAEL) of approximately 800 mg/kg bw/day .

2. Genotoxicity Assessment

Multiple studies have assessed the genotoxic potential of this compound:

  • In vitro and in vivo studies revealed no genotoxic effects across four different in vitro assays and one in vivo study . These findings suggest that the compound does not pose a significant risk for genetic mutations.

Case Study 1: Fabric Softeners

This compound is frequently used in fabric softeners. A study conducted by NICNAS reported that exposure levels during typical usage could reach concentrations of up to 21.1% without adverse health effects . The assessment concluded that occupational exposure risks for workers handling these products are low.

Case Study 2: Environmental Impact

The environmental risk assessment indicated that the compound has low toxicity to aquatic organisms, supporting its use in consumer products without significant ecological concerns .

Data Summary Table

Study TypeResult
Acute Oral ToxicityLD50 > 2000 mg/kg bwLow toxicity
Dermal IrritationSlightly irritatingMinimal risk of irritation
Eye IrritationSlightly irritatingMinimal risk of irritation
GenotoxicityNo genotoxic effects observedSafe regarding genetic mutations
Repeat Dose ToxicityNOAEL > 800 mg/kg bw/dayNo significant adverse effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride?

  • Methodological Answer : The compound can be synthesized via quaternization of tris(2-hydroxyethyl)methylamine with hydrochloric acid. Key steps include:

  • Reacting tris(2-hydroxyethyl)methylamine with HCl under controlled pH (3–4) to ensure complete protonation.
  • Purification via recrystallization using ethanol/water mixtures to remove unreacted precursors .
  • Yield optimization requires monitoring reaction temperature (40–60°C) and stoichiometric excess of HCl (1.2–1.5 eq).

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Expect signals for hydroxyl protons (δ 4.8–5.2 ppm, broad), methyl groups (δ 3.1–3.3 ppm, singlet), and hydroxyethyl chains (δ 3.5–3.7 ppm, multiplet) .
  • LC-MS (ESI+) : The molecular ion peak should align with the calculated molecular weight (181.23 g/mol). Fragmentation patterns should confirm the quaternary ammonium core and hydroxyethyl substituents .
  • FT-IR : Hydroxyl stretching (3200–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • High polarity and hygroscopicity complicate crystal growth. Use slow evaporation in anhydrous solvents (e.g., methanol/acetone mixtures) under inert atmosphere.
  • SHELXL refinement (SHELX-2018) is recommended for resolving hydrogen bonding networks involving hydroxyl groups. Anisotropic displacement parameters must be modeled for non-hydrogen atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data arising from dynamic proton exchange in hydroxyethyl groups?

  • Methodological Answer :

  • Perform variable-temperature NMR (VT-NMR) to slow proton exchange. At 253 K, hydroxyl proton splitting becomes observable.
  • Use deuterated solvents (D₂O or DMSO-d₆) to distinguish exchangeable vs. non-exchangeable protons.
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to validate assignments .

Q. How does the crystal packing of this compound compare to structurally related quaternary ammonium salts?

  • Methodological Answer :

  • Analyze hydrogen-bonding motifs using Mercury software. For example, compare O–H···Cl interactions in Ethanaminium derivatives vs. O–H···O in choline chloride analogs.
  • Use PLATON to calculate void volumes and assess packing efficiency. This compound’s dense hydroxyl networks may reduce lattice flexibility compared to alkyl-substituted analogs .

Q. What methodologies optimize the synthesis of ester derivatives (e.g., C16-18 fatty acid esters) of this compound?

  • Methodological Answer :

  • Employ Steglich esterification: React the hydroxyethyl groups with fatty acid chlorides (e.g., palmitoyl chloride) using DMAP as a catalyst in dry DCM.
  • Monitor acylation progress via TLC (silica gel, hexane/ethyl acetate 7:3).
  • Purify derivatives via column chromatography (SiO₂, gradient elution) to isolate mono- vs. di-esters .

Q. How can researchers address contradictions in molecular formula reports (C₇H₁₈NO₃·HO vs. C₇H₁₉NO₄) for this compound?

  • Methodological Answer :

  • Perform elemental analysis (EA) to verify C, H, N, and O content. EA results should match theoretical values for C₇H₁₉NO₄ (C 46.40%, H 10.50%, N 7.73%, O 35.37%).
  • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (181.1314 Da for [M-Cl]+) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Reactant of Route 2
Reactant of Route 2
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, chloride

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